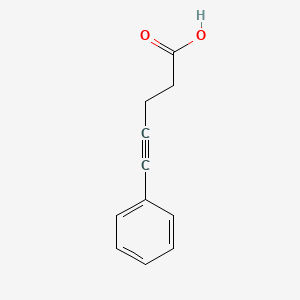

5-phenylpent-4-ynoic Acid

Descripción general

Descripción

5-Phenylpent-4-ynoic Acid (PPA) is a chemical compound that belongs to the category of substituted propiolic acids. It has a molecular weight of 174.2 and is typically available in powder form .

Synthesis Analysis

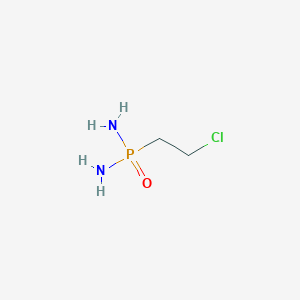

The synthesis of this compound involves multiple steps. One method involves the use of copper (I) iodide, diethylamine, and palladium diacetate, followed by a reaction with potassium hydroxide . Other methods involve the use of chromium (VI) oxide and sulfuric acid in acetone .Molecular Structure Analysis

The IUPAC name for this compound is 5-phenyl-4-pentynoic acid . The InChI code for this compound is 1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

5-Phenylpent-4-ynoic acid and its derivatives have been extensively studied in the field of organic synthesis. Caporusso and Lardicci (1983) demonstrated the synthesis of chiral alk-1-ynes, including this compound derivatives, through a stereospecific bromination–dehydrobromination procedure, indicating its utility in chiral synthesis (Caporusso & Lardicci, 1983). Additionally, Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, highlighting their potential as selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Parpart et al., 2015).

Use in Chiral Derivatizing Agents

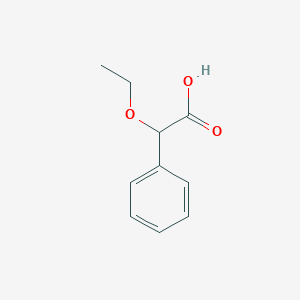

Pérez-Estrada et al. (2012) explored the use of this compound derivatives in the diastereoselective preparation of 2-methoxy-2-phenylpent-3-ynoic acids, demonstrating their potential as reliable chiral derivatizing agents (CDAs) in NMR spectroscopy (Pérez-Estrada et al., 2012).

Radical Trapping in Organic Synthesis

Das and Roy (1994) investigated the role of 5-phenylpent-4-ynyl cobaloxime in trapping radicals under thermal or photochemical conditions, showcasing its application in organic synthesis and radical mechanism studies (Das & Roy, 1994).

Novel Compounds Synthesis

Golovanov et al. (2019) discovered the formation of novel pyridine betaines from reactions involving this compound, highlighting its role in the synthesis of new chemical entities with potential applications in various fields (Golovanov et al., 2019).

Metabolic Products from Microorganisms

Potterat et al. (1994) isolated and characterized phenylpentadienamides from the culture filtrate of Streptomyces sp., indicating the occurrence of this compound derivatives as natural products in microorganisms (Potterat et al., 1994).

Propiedades

IUPAC Name |

5-phenylpent-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450394 | |

| Record name | 5-phenylpent-4-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-92-3 | |

| Record name | 5-phenylpent-4-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)

![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)